Propranolol - 525-66-6

Propranolol

Catalog Number: EVT-318400
CAS Number: 525-66-6
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propranolol is a synthetic, non-selective beta-adrenergic blocking agent widely utilized in scientific research. [] It belongs to the aryloxypropanolamine class of beta blockers and is known for its antagonistic effects on both beta-1 and beta-2 adrenergic receptors. [, ] While commonly known for its clinical applications, propranolol is also a valuable tool in research investigating various physiological and pathological processes. Its ability to modulate the sympathetic nervous system makes it particularly useful in studies focusing on cardiovascular function, stress response, and cellular signaling. []

Relevance: 4-Hydroxypropranolol is a key metabolite of Propranolol, and its pharmacological activity, although similar in some aspects to Propranolol, also presents distinct characteristics like intrinsic sympathomimetic activity []. The presence of 4-hydroxypropranolol in urine can interfere with the accurate measurement of metanephrines using the Pisano method [].

Reference: [] https://www.semanticscholar.org/paper/012db3fb47ea61d633386855b35d3b72498f2cc8

Relevance: D-Propranolol highlights the stereospecific nature of Propranolol's β-blocking activity []. Its contrasting pharmacological profile compared to L-propranolol underscores the importance of chirality in drug action.

Reference: [] https://www.semanticscholar.org/paper/00d15384227e0224a74b42540934a5c13152f93e

Nadolol

Compound Description: Nadolol is a non-selective β-adrenergic antagonist, similar to Propranolol, but lacking membrane-stabilizing activity []. Unlike Propranolol, Nadolol does not readily cross the blood-brain barrier [, ]. Studies show that Nadolol effectively attenuates the stress-induced rise in body temperature and plasma IL-6 when injected directly into the brain but not when administered peripherally []. This contrasts with Propranolol, which demonstrates efficacy via both central and peripheral routes.

Relevance: Nadolol serves as a comparison to highlight the potential central nervous system effects of Propranolol. While both are non-selective β-blockers, Nadolol's inability to cross the blood-brain barrier distinguishes its action from Propranolol's [, ].

Reference: [] https://www.semanticscholar.org/paper/02c9ba8253aabe7a19716b6e6c3bf267faa89cd9[3] https://www.semanticscholar.org/paper/00d15384227e0224a74b42540934a5c13152f93e

Metoclopramide

Compound Description: Metoclopramide is a medication that increases gastric emptying and intestinal motility []. This drug was investigated for its potential to alter the bioavailability of long-acting Propranolol []. Results indicated that Metoclopramide did not significantly affect the peak serum concentration, time to peak concentration, or the area under the curve of long-acting Propranolol [], suggesting no substantial impact on its bioavailability.

Relevance: Metoclopramide is not structurally related to Propranolol but is relevant due to its potential to alter Propranolol pharmacokinetics by affecting gastrointestinal motility []. Understanding drug interactions, even with compounds not structurally similar to Propranolol, is crucial.

Reference: [] https://www.semanticscholar.org/paper/00024f6a1e67cd4487f1bef44aea51a34f7f6fbb

Atenolol

Compound Description: Atenolol, like Propranolol, is a β-adrenergic antagonist but demonstrates hydrophilic properties, limiting its ability to cross the blood-brain barrier []. This characteristic makes it a potentially safer alternative to Propranolol, especially in infants, where concerns about potential neurodevelopmental side effects associated with Propranolol exist []. Studies show that Atenolol exhibits comparable efficacy to Propranolol in treating infantile hemangiomas while demonstrating a lower incidence of adverse events [].

Relevance: Atenolol serves as a potentially safer alternative to Propranolol, especially for long-term use []. Its hydrophilic nature and reduced central nervous system penetration address concerns regarding potential neurodevelopmental side effects associated with Propranolol [].

Reference: [] https://www.semanticscholar.org/paper/02c9ba8253aabe7a19716b6e6c3bf267faa89cd9

Carvedilol

Compound Description: Carvedilol, like Propranolol, is a β-adrenergic antagonist but displays some differing pharmacological actions []. While both drugs reduce awareness, motor activity, and muscle tone in Irwin's test, Carvedilol's effects are generally weaker than Propranolol's []. Carvedilol also inhibits acetic acid-induced writhing syndrome (a pain model), whereas Propranolol does not demonstrate this effect []. In terms of cardiovascular effects, Carvedilol induces weaker hypotension but greater bradycardia compared to Propranolol [].

Relevance: Carvedilol provides a comparative perspective on the broader pharmacological effects of β-adrenergic antagonists []. Despite sharing the β-blocking action with Propranolol, Carvedilol's distinct activity profile highlights the diversity within this drug class.

Reference: [] https://www.semanticscholar.org/paper/0321591c8d6c2230ad457539dca363e9be34ba73

Relevance: Diltiazem, while not structurally related to Propranolol, demonstrates a synergistic effect when used in combination with Propranolol in specific clinical contexts, like post-ischemic myocardial recovery [].

Reference: [] https://www.semanticscholar.org/paper/0116244c7d86b54df57f958351559db47550844e

Losartan

Compound Description: Losartan is an angiotensin II type 1 receptor blocker, representing a different class of antihypertensive agents compared to Propranolol []. In a study on patients with cirrhosis and portal hypertension, Losartan did not significantly reduce hepatic venous pressure gradient (HVPG), while Propranolol showed significant reduction []. Losartan also caused hypotension and reduced glomerular filtration rate in patients with moderate liver failure, effects not observed with Propranolol [].

Relevance: Losartan, though used in hypertension management like Propranolol, works via a different mechanism of action []. The comparison highlights the distinct pharmacological profiles of different antihypertensive drug classes and their suitability for specific patient populations, such as those with cirrhosis.

Reference: [] https://www.semanticscholar.org/paper/01a0a5cc7fde862a7ca9570c09765d3561c97b41

Synthesis Analysis

The synthesis of propranolol typically involves the reaction of 1-naphthol with epichlorohydrin under alkaline conditions, followed by a reaction with isopropylamine. A recent method outlines the synthesis process as follows:

  1. Initial Reaction: 1-naphthol is reacted with epichlorohydrin at temperatures between 40-65 °C for approximately 8 hours.
  2. Formation of Intermediate: The resulting compound is subjected to reduced pressure distillation.
  3. Final Reaction: The intermediate is then reacted with isopropylamine at temperatures of 40-80 °C for about 3 hours.
  4. Purification: The crude product undergoes recrystallization using a solvent mixture of toluene and cyclohexane to yield pure propranolol.

This method has been shown to achieve yields of up to 88% with high purity levels (99.3% HPLC) after purification steps, making it an effective route for producing propranolol .

Molecular Structure Analysis

Propranolol has the molecular formula C16H21NC_{16}H_{21}N and a molecular weight of approximately 251.35 g/mol. The structure includes a naphthalene ring attached to an isopropylamine side chain, which is critical for its biological activity.

Structural Data

  • IUPAC Name: (S)-1-(1-naphthyloxy)-3-isopropanolamine
  • CAS Number: 525-66-6
  • Molecular Structure:
Propranolol StructureC16H21N\text{Propranolol Structure}\rightarrow \text{C}_{16}\text{H}_{21}\text{N}

The stereochemistry of propranolol is important as it influences its pharmacological effects, with the (S)-enantiomer being the more active form .

Chemical Reactions Analysis

Propranolol undergoes various chemical reactions that can modify its structure for research and therapeutic purposes. Notable reactions include:

  • Nitration: Propranolol can be nitrated at specific positions on the naphthalene ring to create derivatives such as 4-nitropropranolol and 7-nitropropranolol.
  • Esterification: Reactions with acid chlorides lead to ester derivatives that may exhibit enhanced solubility or altered pharmacokinetics.
  • Chiral Resolution: Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate enantiomers for pharmacological studies .

These reactions are essential for developing new propranolol derivatives with potentially improved therapeutic profiles.

Mechanism of Action

Propranolol functions primarily by blocking beta-adrenergic receptors in the heart and vascular system, leading to decreased heart rate and myocardial contractility. This mechanism results in lowered blood pressure and reduced cardiac workload.

Detailed Process

The effectiveness of propranolol in managing anxiety also stems from its ability to reduce physical symptoms associated with anxiety responses .

Physical and Chemical Properties Analysis

Propranolol exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature
  • Solubility: Soluble in organic solvents such as ethanol and chloroform; poorly soluble in water
  • Melting Point: Approximately 114 °C
  • pKa Value: Around 9.5, indicating it exists predominantly in its protonated form at physiological pH

These properties influence its absorption, distribution, metabolism, and excretion within the body .

Applications

Propranolol has a wide range of applications in both clinical practice and research:

  1. Cardiovascular Treatment: Used extensively for managing hypertension, angina pectoris, and arrhythmias.
  2. Anxiety Disorders: Effective in treating performance anxiety due to its ability to mitigate physical symptoms.
  3. Migraine Prophylaxis: Frequently prescribed for preventing migraine attacks.
  4. Hemangiomas Treatment: Emerging use in treating infantile hemangiomas due to its vasoconstrictive properties.

Research continues into new derivatives and formulations that may enhance efficacy or reduce side effects associated with propranolol .

Historical Development and Evolution of Propranolol

Discovery and Early Pharmacological Characterization

Propranolol (chemical name: (RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol) emerged from a deliberate quest to modulate cardiovascular physiology. Synthesized in 1962 and approved medically in 1964, it represented the first clinically successful nonselective beta-adrenergic receptor antagonist devoid of intrinsic sympathomimetic activity [3] [8]. Early pharmacological studies revealed its core mechanism: competitive inhibition of catecholamines (epinephrine/norepinephrine) at both β1- and β2-adrenergic receptors. This blockade reduced heart rate, myocardial contractility, and cardiac output—properties immediately recognized as transformative for angina management, where it decreased myocardial oxygen demand [1] [3].

Table 1: Key Molecular and Pharmacokinetic Properties of Propranolol

PropertyCharacteristicSignificance
Chemical ClassNaphthyloxypropanolamineLipophilic structure enabling CNS penetration
Receptor Specificityβ1 & β2 adrenergic antagonistBroad cardiovascular and systemic effects
Bioavailability~25% (extensive first-pass hepatic metabolism)Required dose individualization
Plasma Half-life3-6 hours (standard); 8-11 hours (sustained)Enabled development of once-daily formulations
Active Metabolite4-Hydroxypropranolol (CYP2D6-mediated)Contributed to interpatient variability in response

Early clinical trials confirmed its ability to ameliorate angina symptoms unresponsive to nitrates alone. Its lipophilicity facilitated central nervous system penetration, hinting at future neurological applications beyond its initial cardiac focus [1] [3].

Sir James Black’s Contributions to Beta-Adrenergic Receptor Antagonism

Sir James Black’s development of propranolol was grounded in a paradigm shift in drug design. Inspired by Raymond Ahlquist’s theory of α/β-adrenoceptor subtypes (1948), Black sought to create a molecule that would competitively inhibit catecholamines at β-receptors to reduce cardiac workload in angina patients [2] [4]. At ICI Pharmaceuticals (1958–1964), he pioneered a rational drug design strategy, systematically modifying the structure of the agonist isoprenaline to develop syntopic antagonists—molecules structurally akin to endogenous ligands but engineered to block rather than activate receptors [4] [9].

His team synthesized promethalol, an early beta-blocker limited by carcinogenicity risks. Propranolol emerged as its safer successor, characterized by:

  • High potency and stability due to the naphthalene ring replacing promethalol’s phenylethylamine group [8].
  • Nonselectivity enabling broad receptor blockade [4].
  • Lack of partial agonism, ensuring pure antagonism [6].

Black’s work validated the β-receptor classification and established beta-blockers as a therapeutic class. His approach—combining receptor theory with iterative molecular refinement—earned him the 1988 Nobel Prize in Medicine [4] [6].

Table 2: Timeline of James Black’s Propranolol Development

YearMilestoneSignificance
1958Joined ICI PharmaceuticalsInitiated program for anti-anginal drug discovery
1962Patented propranololFirst stable, non-carcinogenic beta-blocker
1964Propranolol approved for medical useRevolutionized angina and arrhythmia management
1988Awarded Nobel Prize in MedicineRecognition of beta-blockers' therapeutic impact

Expansion of Therapeutic Indications: From Angina Pectoris to Multidisciplinary Applications

Originally targeted at angina, propranolol’s utility rapidly expanded through serendipitous clinical observations and systematic research:

  • Cardiovascular Applications:The landmark Beta-Blocker Heart Attack Trial (BHAT) demonstrated propranolol’s mortality-reducing effects post-myocardial infarction (26% relative risk reduction vs placebo) [1]. It became foundational for hypertension, arrhythmias (e.g., supraventricular tachycardia in infants), and hypertrophic cardiomyopathy [1] [3] [5].

  • Neurological and Psychiatric Applications:Rabkin et al. accidentally noted reduced migraine frequency in angina patients using propranolol [1]. Subsequent meta-analyses confirmed a 44–65% reduction in migraine attacks [1] [5]. Its anxiolytic effects—particularly for performance anxiety—emerged from observed attenuation of sympathetic symptoms (tachycardia, tremors). Though debated, studies support its use for situational anxiety and PTSD-associated hyperarousal [5] [7].

  • Endocrine and Miscellaneous Uses:Propranolol controls thyrotoxicosis symptoms (tachycardia, tremors) and is first-line for infantile hemangiomas via anti-angiogenic effects [3] [5] [10].

Table 3: Evolution of Propranolol’s Therapeutic Indications

Indication CategoryKey ConditionsMechanistic Basis
CardiovascularAngina, hypertension, post-MI prophylaxis↓ Heart rate, ↓ contractility, ↓ myocardial O₂ demand
NeurologicalMigraine prophylaxis, essential tremorCerebral vasoconstriction, ↓ synaptic norepinephrine
PsychiatricPerformance anxiety, PTSD symptom controlPeripheral β-blockade disrupting anxiety feedback loop
Endocrine/OncologicThyrotoxicosis, infantile hemangioma↓ T4→T3 conversion; vasoconstriction of proliferating vessels

This therapeutic diversification underscored propranolol’s pleiotropic actions, cementing its status as one of history’s most clinically adaptable drugs [1] [9].

Compound Names Mentioned: Propranolol, Isoprenaline, Promethalol, 4-Hydroxypropranolol

Properties

CAS Number

525-66-6

Product Name

Propranolol

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Solubility

0.0617 mg/L at 25 °C

Synonyms

Anaprilin
Anapriline
Avlocardyl
AY 20694
AY-20694
AY20694
Betadren
Dexpropranolol
Dociton
Hydrochloride, Propranolol
Inderal
Obsidan
Obzidan
Propanolol
Propranolol
Propranolol Hydrochloride
Rexigen

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.